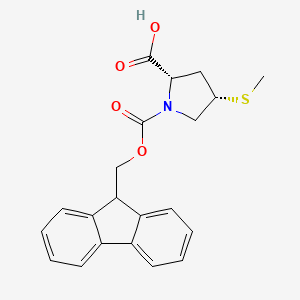

Fmoc-cis-4-methylthio-Pro-OH

Description

Fmoc-cis-4-methylthio-Pro-OH is a specialized proline derivative used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) group protecting the α-amino group and a methylthio (-SMe) substituent at the 4-position of the proline ring in the cis configuration. This modification introduces steric and electronic effects that influence peptide conformation, aggregation behavior, and coupling efficiency during synthesis.

Properties

IUPAC Name |

(2S,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfanylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21NO4S/c1-27-13-10-19(20(23)24)22(11-13)21(25)26-12-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,13,18-19H,10-12H2,1H3,(H,23,24)/t13-,19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFNREFSUPGGKAM-DJJJIMSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS[C@H]1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-cis-4-methylthio-Pro-OH typically involves the protection of the amino group of proline with the Fmoc group. This can be achieved through the reaction of proline with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The methylthio group is introduced via a substitution reaction on the proline ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and ensure the stability of the compound during production .

Chemical Reactions Analysis

Types of Reactions: Fmoc-cis-4-methylthio-Pro-OH undergoes various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The compound can be reduced to remove the Fmoc protecting group using a base such as piperidine.

Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Piperidine, sodium borohydride.

Substitution: Nucleophiles such as thiols, amines.

Major Products Formed:

Oxidation: Sulfoxide, sulfone.

Reduction: Deprotected proline derivative.

Substitution: Various substituted proline derivatives.

Scientific Research Applications

Peptide Synthesis

Overview : Fmoc-cis-4-MT-Pro-OH is primarily used as a building block in solid-phase peptide synthesis (SPPS). Its structural features allow for the creation of complex peptide sequences with high purity.

Key Benefits :

- Stereochemical Control : The cis configuration of the methylthio group enhances the stereochemical fidelity during peptide assembly.

- High Purity : Fmoc protection facilitates the removal of undesired side products, leading to peptides of high purity.

Case Study : In a study on the synthesis of neuropeptides, Fmoc-cis-4-MT-Pro-OH was incorporated to improve yield and selectivity in the formation of cyclic peptides. The resulting peptides demonstrated enhanced biological activity due to their refined structure and stability .

Drug Development

Overview : This compound plays a critical role in designing peptide-based therapeutics. Its unique properties enhance the stability and bioactivity of drug candidates.

Applications :

- Therapeutic Agents : Fmoc-cis-4-MT-Pro-OH is used to develop drugs targeting specific biological pathways, particularly in oncology and metabolic disorders.

- Stability Enhancement : The incorporation of this compound into drug formulations has been shown to increase resistance to enzymatic degradation.

Case Study : A recent investigation into peptide hormone analogs utilized Fmoc-cis-4-MT-Pro-OH to design a stable analog of insulin. The modified insulin exhibited prolonged action compared to its unmodified counterpart, demonstrating potential for improved diabetes management .

Bioconjugation

Overview : Fmoc-cis-4-MT-Pro-OH is valuable in bioconjugation techniques, where it can be attached to biomolecules for targeted delivery systems.

Applications :

- Targeted Drug Delivery : By conjugating this compound with antibodies or other targeting moieties, researchers can enhance the specificity and efficacy of therapeutic agents.

- Diagnostic Agents : It is also used in developing diagnostic tools that require precise targeting of biomarkers.

Case Study : Research involving the conjugation of Fmoc-cis-4-MT-Pro-OH with fluorescent dyes demonstrated improved imaging capabilities in cancer cells. This approach allowed for better visualization and tracking of tumor markers in vivo .

Protein Engineering

Overview : Researchers employ Fmoc-cis-4-MT-Pro-OH to modify proteins, enhancing their functionality and stability.

Applications :

- Enzyme Design : Modifications using this compound can lead to enzymes with improved catalytic properties or altered substrate specificity.

- Stability Improvements : Proteins engineered with this compound show increased resistance to thermal denaturation and proteolysis.

Case Study : In protein engineering studies focused on lipases, the introduction of Fmoc-cis-4-MT-Pro-OH resulted in enzymes with enhanced activity at elevated temperatures, making them suitable for industrial applications .

Analytical Chemistry

Overview : Fmoc-cis-4-MT-Pro-OH is utilized in analytical methods to study protein interactions and conformational changes.

Applications :

- Protein Interaction Studies : This compound aids in elucidating binding affinities and interaction dynamics between proteins.

- Conformational Analysis : It helps track conformational changes during biochemical processes through spectroscopic techniques.

Case Study : A study investigating protein-ligand interactions employed Fmoc-cis-4-MT-Pro-OH as a probe. The results provided insights into binding mechanisms that are critical for drug design .

Mechanism of Action

Mechanism: The mechanism of action of Fmoc-cis-4-methylthio-Pro-OH involves the protection of the amino group of proline, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, allowing the amino group to participate in peptide bond formation .

Molecular Targets and Pathways: The primary molecular target of this compound is the amino group of proline. The compound interacts with various enzymes and proteins involved in peptide synthesis and modification .

Comparison with Similar Compounds

Structural and Functional Differences

The 4-position substitution on proline significantly impacts molecular weight, steric bulk, and chemical reactivity. Below is a comparative analysis of key analogs:

Table 1: Comparison of Fmoc-protected 4-substituted proline derivatives

*Note: Data for this compound are extrapolated from analogs.

Key Findings from Research

Steric Effects :

- The tritylthio (-STrt) group in Fmoc-L-Pro(4-STrt)-OH introduces substantial steric bulk (MW 611.75 g/mol), requiring optimized coupling conditions (e.g., DIC/HOBt/DMAP) to achieve high yields . In contrast, smaller substituents like -F (MW 355.36 g/mol) or -SMe impose moderate steric hindrance, enabling faster coupling kinetics .

- Bulky groups (e.g., -Ph, -STrt) stabilize specific secondary structures, such as β-turns or helices, by restricting proline ring puckering .

Hydrophobicity and Aggregation :

- Methylthio and tritylthio substituents increase hydrophobicity, reducing peptide aggregation during synthesis. This property is critical for synthesizing long or difficult sequences .

- Hydroxyproline derivatives (e.g., Fmoc-L-trans-Hyp(Bzl)-OH) balance hydrophobicity with hydrogen-bonding capacity, aiding in solubility .

Electronic Effects :

- Electron-withdrawing groups (e.g., -F in Fmoc-L-Pro(4-F)-OH) polarize the proline ring, altering its reactivity in coupling reactions and influencing peptide backbone conformation .

- Electron-donating groups (e.g., -SMe) may enhance nucleophilicity at the 4-position, though this requires further experimental validation.

Applications in Peptide Synthesis :

Biological Activity

Fmoc-cis-4-methylthio-Pro-OH, an amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, plays a significant role in peptide synthesis and drug development. This compound is characterized by its unique properties that enhance the stability and reactivity of peptides, making it a valuable asset in various biological applications. This article delves into the biological activities associated with this compound, supported by research findings and case studies.

Properties and Applications

This compound is primarily utilized in:

- Peptide Synthesis : It serves as a critical building block in solid-phase peptide synthesis (SPPS), facilitating the generation of complex peptide sequences with high purity and yield .

- Drug Development : The compound is integral in designing peptide-based therapeutics, where its properties enhance the bioactivity of drug candidates .

- Bioconjugation : It can be conjugated with biomolecules, aiding in the development of targeted drug delivery systems and diagnostic agents .

- Protein Engineering : Researchers modify proteins using this compound to improve their functionality and stability, which is essential for biotechnological applications .

- Analytical Chemistry : It is employed in methods to study protein interactions and conformational changes, providing insights into biochemical processes .

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antioxidant Properties

Studies have shown that peptides synthesized using this compound possess antioxidant capabilities. For example, peptide derivatives have been evaluated for their ability to scavenge free radicals, demonstrating potential applications in nutraceuticals and food preservation .

2. Enzyme Inhibition

The compound has been investigated for its inhibitory effects on various enzymes. In particular, it has been noted for its capacity to inhibit tyrosinase, an enzyme involved in melanin production, indicating potential applications in cosmetic formulations aimed at skin lightening or anti-aging .

3. Opioid Receptor Binding

Research involving peptides containing this compound has revealed binding affinities to opioid receptors. For instance, one study highlighted that a specific peptide variant exhibited moderate binding affinity to the μ-opioid receptor (Ki: 137.4±0.15 nM), suggesting its potential as a lead compound for developing analgesic drugs .

Case Studies

Several case studies illustrate the biological relevance of this compound:

Case Study 1: Antinociceptive Peptides

In a study focusing on food-inspired peptides derived from spinach Rubisco, analogues containing this compound were tested for antinociceptive activity. Results indicated that certain peptides not only maintained their original activity but also exhibited enhanced stability against enzymatic degradation due to the presence of this amino acid derivative .

Case Study 2: Drug Development

A recent investigation into peptide-based therapeutics highlighted the role of this compound in enhancing the pharmacokinetic properties of drug candidates. The study found that incorporating this compound into peptide sequences significantly improved metabolic stability and bioavailability, underscoring its importance in drug design .

Research Findings

Table 1 summarizes key findings from various studies related to the biological activity of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.